2-hydroxy-9H-thioxanthen-9-one

Descripción general

Descripción

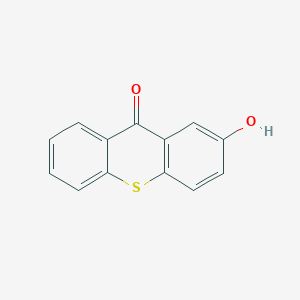

2-Hydroxy-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H8O2S. It is a derivative of thioxanthone, characterized by the presence of a hydroxyl group at the second position of the thioxanthone core. This compound is known for its pale yellow to light yellow color and is used in various scientific and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-hydroxy-9H-thioxanthen-9-one involves the tosylation of this compound. The procedure includes adding this compound to a round-bottomed flask with dichloromethane (DCM) and 4-toluenesulphonyl chloride. The solution is then stirred with triethylamine at room temperature for 90 minutes. The reaction mixture is washed with hydrochloric acid, dried, and recrystallized from hot toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert it into other thioxanthone derivatives.

Substitution: It can undergo substitution reactions, such as tosylation, where the hydroxyl group is replaced by a tosyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as 4-toluenesulphonyl chloride and triethylamine are used for tosylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

2-Hydroxy-9H-thioxanthen-9-one is widely used in scientific research due to its photoinitiating properties. It is employed in the preparation of polyester-type polymeric thioxanthone photoinitiators, which are crucial in photopolymerization processes. These photoinitiators are used in the production of polymers with specific properties, making them valuable in the fields of chemistry, biology, and industry .

Mecanismo De Acción

The mechanism of action of 2-hydroxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The compound’s molecular targets include various monomers used in polymerization processes, and its pathways involve the generation of free radicals that drive the polymerization reaction .

Comparación Con Compuestos Similares

Similar Compounds

Isopropyl-9H-thioxanthen-9-one: This compound is similar in structure but has an isopropyl group instead of a hydroxyl group.

Thioxanthone: The parent compound of 2-hydroxy-9H-thioxanthen-9-one, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its hydroxyl group, which enhances its photoinitiating properties and makes it more reactive in certain chemical reactions compared to its analogs. This uniqueness allows it to be used in specialized applications where other thioxanthone derivatives may not be as effective .

Actividad Biológica

2-Hydroxy-9H-thioxanthen-9-one is a compound belonging to the thioxanthene family, characterized by its unique molecular structure that includes a sulfur atom within an aromatic system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 228.27 g/mol. The presence of hydroxyl groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.27 g/mol |

| CAS Number | 31696-67-0 |

| Boiling Point | Not available |

Antitumor Activity

Recent studies have highlighted the antitumor potential of thioxanthene derivatives, including this compound. Research indicates that these compounds can modulate autophagy and apoptosis in various cancer cell lines. For instance, a study focusing on thioxanthone derivatives demonstrated that they could significantly reduce the growth of non-small cell lung cancer (NSCLC) xenografts in mice without exhibiting toxicity to the animals .

Key Findings:

- Mechanism of Action: The mechanism involves targeting cholesterol transport pathways, which are crucial for tumor cell proliferation.

- In Vitro Studies: In vitro assays showed that treatment with this compound resulted in decreased proliferation rates in cancer cell lines.

Antimicrobial Properties

Thioxanthene derivatives have also been investigated for their antimicrobial activities. Research suggests that compounds within this class exhibit significant inhibition against various bacterial strains. The presence of hydroxyl groups enhances their interaction with microbial targets.

Case Study:

A study evaluated the antimicrobial efficacy of thioxanthene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.

Antioxidant Activity

The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals. This property is particularly beneficial in preventing oxidative stress-related diseases.

Research Findings:

In vitro assays demonstrated that the compound exhibited significant scavenging activity against DPPH radicals, suggesting its potential role as an antioxidant agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thioxanthene derivatives to highlight its unique properties.

| Compound Name | Biological Activity |

|---|---|

| 1-Hydroxy-9H-thioxanthen-9-one | Moderate antitumor activity; less effective than 2-hydroxy derivative |

| 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one | Limited antimicrobial properties; lower antioxidant capacity |

| 2,4-Dihydroxy-9H-thioxanthen-9-one | Enhanced biological activity due to dual hydroxyl groups |

Propiedades

IUPAC Name |

2-hydroxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHLDZMOXDYFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31696-67-0 | |

| Record name | 2-Hydroxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.